2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide
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Overview
Description
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a complex organic compound featuring a chlorophenyl group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the 3-chlorophenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a phenol derivative under specific conditions to form the phenoxy compound. Finally, the acetamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions could introduce new functional groups at the chlorophenyl site.
Scientific Research Applications
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: A UV light absorber and stabilizer.
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is unique due to its combination of a chlorophenyl group, an oxadiazole ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-8-4-5-13(10-16)18-22-19(26-23-18)14-6-3-7-15(20)9-14/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
XKNZBSBJKXGRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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